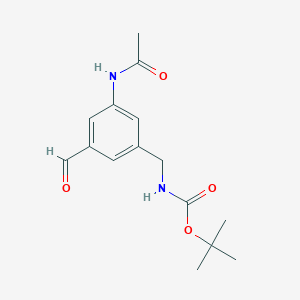
3-(2,4,6-Trimethyl-benzyl)-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZIN-2-ONE is a chemical compound with a molecular formula of C14H22N2O. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The presence of the 2,4,6-trimethylbenzyl group adds unique properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZIN-2-ONE typically involves the reaction of 2,4,6-trimethylbenzyl chloride with piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The mixture is heated to a specific temperature, often around 100-120 degrees Celsius, to facilitate the reaction. The product is then purified through various techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of ®-3-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZIN-2-ONE may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
®-3-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a wide range of functionalized piperazine compounds.
Scientific Research Applications
®-3-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZIN-2-ONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZIN-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
®-2-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZINE: A closely related compound with similar structural features.
(S)-2-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZINE: The enantiomer of the above compound, with different stereochemistry.
Uniqueness
®-3-(2,4,6-TRIMETHYL-BENZYL)-PIPERAZIN-2-ONE is unique due to its specific substitution pattern and the presence of the piperazin-2-one moiety. This gives it distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1246548-33-3 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
3-[(2,4,6-trimethylphenyl)methyl]piperazin-2-one |
InChI |
InChI=1S/C14H20N2O/c1-9-6-10(2)12(11(3)7-9)8-13-14(17)16-5-4-15-13/h6-7,13,15H,4-5,8H2,1-3H3,(H,16,17) |
InChI Key |
XUVYOYVYKMJDRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)CC2C(=O)NCCN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N-(3,4,5-trimethoxyphenyl)but-2-enamide](/img/structure/B14858209.png)
![2-[2-Bromo-6-(trifluoromethyl)pyridin-4-YL]ethanamine](/img/structure/B14858215.png)
![10-[3-[4-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14858219.png)






![Methyl 2,3,4,5-tetrahydro-1H-benzo[E][1,4]diazepine-2-carboxylate](/img/structure/B14858264.png)



